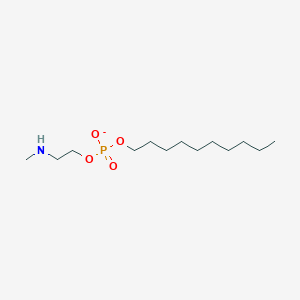

Decyl 2-(methylamino)ethyl phosphate

Description

Overview of Phosphate (B84403) Esters in Biological Systems and Chemical Biology

Phosphate esters are fundamental to life, playing a central role in a vast array of biological processes. libretexts.orgacs.orglibretexts.orglumenlearning.com They are the building blocks of nucleic acids (DNA and RNA), forming the phosphodiester backbone that carries genetic information. acs.org In cellular metabolism, phosphate esters are key intermediates in energy transfer, most notably as adenosine triphosphate (ATP), the primary energy currency of the cell. libretexts.orgacs.orglibretexts.orglumenlearning.com The addition and removal of phosphate groups from proteins, a process known as phosphorylation, is a critical mechanism for regulating enzyme activity and signal transduction. acs.org

The negative charge of the phosphate group at physiological pH is crucial for its biological functions. acs.org This charge helps to retain phosphorylated molecules within the cell, as they cannot easily cross the lipid bilayer of the cell membrane. acs.org Furthermore, this charge contributes to the kinetic stability of phosphate esters, preventing their spontaneous hydrolysis and allowing for controlled enzymatic reactions. nih.govnih.gov

In chemical biology, synthetic phosphate esters are designed as tools to probe and manipulate these fundamental biological processes. They can be crafted as non-hydrolyzable analogs of natural substrates to inhibit enzymes, as fluorescently labeled probes to visualize cellular events, or as mimics of signaling molecules to study cellular communication.

Contextualizing Decyl 2-(methylamino)ethyl phosphate as a Research Probe and Analog

This compound's structure suggests its utility as a research probe and a structural analog in several areas of chemical biology. The long, ten-carbon decyl chain provides a significant hydrophobic character, suggesting that the molecule can interact with and insert into lipid membranes. This property makes it a potential tool for studying membrane dynamics, lipid-protein interactions, and the function of membrane-bound enzymes.

As an analog, this compound can mimic naturally occurring lysophospholipids or other signaling molecules that possess a phosphate headgroup and a single alkyl chain. By observing the biological effects of this synthetic analog, researchers can gain insights into the signaling pathways and molecular targets of its natural counterparts.

Table 1: Physicochemical Properties of Representative Alkyl Phosphate Esters

| Compound | Alkyl Chain Length | Molecular Weight ( g/mol ) | Predicted logP |

| Hexyl phosphate | 6 | 182.14 | 1.8 |

| Octyl phosphate | 8 | 210.19 | 2.9 |

| Decyl phosphate | 10 | 238.25 | 4.0 |

| Dodecyl phosphate | 12 | 266.30 | 5.1 |

Note: Data for this table is derived from publicly available chemical databases and predictive models for closely related compounds to provide context for the properties of this compound.

Historical and Current Research Trajectories for Alkylaminoethyl Phosphate Esters

The study of alkylaminoethyl phosphate esters is rooted in the broader history of organophosphate chemistry. Early research in the 20th century focused on the synthesis and properties of various phosphate esters, leading to their use in a wide range of industrial applications, including as pesticides and flame retardants. mdpi.comcdc.govinternationaltradeinsights.com

In the context of biological research, the synthesis of amino-functionalized phosphate esters has been a significant area of investigation. These compounds have been explored as potential enzyme inhibitors, particularly for enzymes that process phosphorylated substrates. The amino group can introduce specific interactions with the enzyme's active site, enhancing binding affinity and selectivity.

Current research on alkylaminoethyl phosphate esters is increasingly focused on their application in chemical biology and materials science. For example, long-chain alkyl phosphate esters are being investigated for their self-assembly properties and their ability to form micelles and vesicles, which can be used as drug delivery systems. researchgate.net In the field of biomaterials, phospho-amino acid analogs are being synthesized to create adhesive calcium phosphate cements for medical applications. nih.gov The development of new synthetic methods allows for the creation of diverse libraries of these compounds, enabling the systematic exploration of their structure-activity relationships in various biological contexts. nih.gov

Table 2: Research Applications of Structurally Related Alkylaminoethyl Phosphate Esters

| Compound Class | Research Area | Specific Application |

| Short-chain aminoalkylphosphonates | Enzyme Inhibition | Probing the active sites of esterases and proteases. mdpi.com |

| Long-chain alkyl phosphates | Surfactant Studies | Investigating micelle formation and surface activity. researchgate.net |

| Phospho-amino acid analogs | Biomaterials | Additives for enhancing the adhesive properties of bone cements. nih.gov |

Properties

CAS No. |

557788-85-9 |

|---|---|

Molecular Formula |

C13H29NO4P- |

Molecular Weight |

294.35 g/mol |

IUPAC Name |

decyl 2-(methylamino)ethyl phosphate |

InChI |

InChI=1S/C13H30NO4P/c1-3-4-5-6-7-8-9-10-12-17-19(15,16)18-13-11-14-2/h14H,3-13H2,1-2H3,(H,15,16)/p-1 |

InChI Key |

TYPTZGNJCGEOAO-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCOP(=O)([O-])OCCNC |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation for Decyl 2 Methylamino Ethyl Phosphate and Analogues

Advanced Synthetic Strategies for the Phosphate (B84403) Ester Moiety

The construction of the unsymmetrical phosphate triester core of Decyl 2-(methylamino)ethyl phosphate necessitates a carefully planned sequence of reactions that allows for the specific introduction of three different groups—decyl, 2-(methylamino)ethyl, and a protecting group to be removed later—around the central phosphorus atom.

Controlled Phosphorylation Approaches

The formation of the phosphate ester linkages is a pivotal step in the synthesis. Several methodologies can be employed to achieve controlled and selective phosphorylation. A common and effective strategy involves the use of phosphorus(V) reagents, such as phosphoryl chlorides. researchgate.net For instance, a protected amino alcohol, like N-Boc-2-(methylamino)ethanol, can be reacted with phosphorus oxychloride (POCl₃) to form a dichlorophosphate (B8581778) intermediate. This reactive species can then be sequentially treated with decyl alcohol and a final alcohol (e.g., benzyl (B1604629) alcohol for a readily cleavable protecting group) under basic conditions to yield the protected, unsymmetrical phosphate triester.

Another powerful technique is the phosphoramidite (B1245037) method. This approach starts with a phosphorus(III) reagent, which is first reacted with the protected amino alcohol. The resulting phosphite (B83602) triester is then oxidized in a subsequent step to the corresponding phosphate triester. This method offers high yields and compatibility with a wide range of functional groups. nih.gov

More recent advancements include catalytic and highly chemoselective phosphorylation methods. organic-chemistry.org For example, selective transesterification starting from a symmetrical triester, such as tris(2,2,2-trifluoroethyl) phosphate, allows for the stepwise substitution of the trifluoroethoxy groups with different alcohols, providing a high degree of control over the final structure. organic-chemistry.org

| Phosphorylation Strategy | Key Reagent(s) | Primary Intermediate | Key Advantages |

| Phosphorus(V) Oxychloride | POCl₃, Base | Dichlorophosphate | Readily available reagents, straightforward procedure. |

| Phosphoramidite Chemistry | Phosphoramidite, Activator, Oxidant | Phosphite triester | High yields, mild conditions, functional group tolerance. |

| Transesterification | Tris(2,2,2-trifluoroethyl) phosphate, Base | Unsymmetrical triester | High selectivity, controlled stepwise substitution. organic-chemistry.org |

| Catalytic Phosphorylation | P(V)-based Ψ-reagent, Catalyst | Monoalkyl phosphate | High chemoselectivity, operational simplicity. |

Introduction of Amine and Alkyl Moieties

The synthesis of this compound requires the strategic introduction of both the hydrophilic aminoethyl group and the hydrophobic decyl chain. A common approach involves a building-block strategy where the amine functionality is protected prior to phosphorylation to prevent side reactions.

A plausible synthetic route begins with the protection of the secondary amine of 2-(methylamino)ethanol (B44016) using a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-2-(methylamino)ethanol is then used as the initial alcohol in a phosphorylation reaction. Following the formation of the phosphate core, as described above, the decyl group is introduced via reaction with 1-decanol. The final step involves the deprotection of the Boc group under acidic conditions and, if necessary, the removal of any protecting groups on the phosphate itself (e.g., by hydrogenolysis for a benzyl group) to yield the target compound. This sequential approach ensures the precise placement of each moiety. nih.govnih.gov

Synthesis of Structurally Modified Analogues for Mechanistic Probing

To investigate structure-activity relationships and probe the mechanisms by which these amphiphiles interact with their environment, a library of structurally modified analogues can be synthesized. beilstein-journals.org These modifications can systematically alter the molecule's properties, such as its hydrophobicity, charge, and size.

Alkyl Chain Variation: Analogues with varying alkyl chain lengths (e.g., octyl, dodecyl, hexadecyl) can be synthesized to study the effect of the hydrophobic tail on self-assembly and interfacial properties. rsc.org

Head Group Modification: The amine portion of the head group can be altered. For example, analogues with dimethylamino, ethylamino, or non-methylated amino groups can provide insight into the role of steric bulk and basicity of the head group.

Isotopic Labeling: For advanced mechanistic studies, analogues incorporating stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) can be prepared. These labeled compounds are invaluable for tracking the molecule's fate and interactions using NMR spectroscopy or mass spectrometry without altering its chemical properties.

Linker Modification: The ethylene (B1197577) linker between the amine and phosphate can be extended or shortened to investigate the impact of spacing and flexibility within the hydrophilic head group.

Spectroscopic and Diffraction-Based Structural Characterization in Research

The unambiguous confirmation of the chemical structure of this compound and its analogues relies on a combination of advanced spectroscopic and diffraction techniques. jchps.comsemanticscholar.org

Elucidation of Molecular Conformation and Stereochemistry

In some cases, heavy-atom derivatives, where an atom is replaced by a heavier element like bromine or selenium, can be synthesized to aid in solving the phase problem in crystallography, providing a clearer path to structural elucidation. nih.gov

Application of Advanced NMR Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most crucial technique for structural elucidation of organic compounds in solution. slideshare.nettjnpr.org A suite of 1D and 2D NMR experiments is used to confirm the identity and structure of this compound.

¹H NMR: This experiment confirms the presence and connectivity of all proton-bearing groups. The spectrum would show characteristic signals for the terminal methyl group of the decyl chain, the methylene (B1212753) (CH₂) groups of the alkyl chain and the ethyl linker, and the N-methyl group.

¹³C NMR: Provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is essential. A single signal in the characteristic chemical shift range for phosphate esters provides definitive evidence of the phosphate moiety and its electronic environment. tandfonline.comhuji.ac.il For dialkyl phosphate esters, these shifts are typically found in a narrow range around 0 ppm. tandfonline.comresearchgate.net

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the molecular structure. COSY identifies proton-proton couplings within individual fragments (e.g., within the decyl chain), while HSQC correlates protons to their directly attached carbons. HMBC is critical for connecting the fragments by showing correlations between protons and carbons over two or three bonds, for instance, confirming the ester linkage between the decyl chain's first methylene group and the phosphate oxygen.

Conformational Analysis: For flexible molecules, advanced NMR techniques can provide insights into their preferred conformation in solution. nih.govtorvergata.it Experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) reveal through-space proximity of protons, helping to define the molecule's three-dimensional shape and dynamics. arxiv.org

| Nucleus | Technique | Expected Chemical Shift (ppm, illustrative) | Structural Information Obtained |

| ¹H | 1D NMR | 0.8-0.9 (t, 3H); 1.2-1.6 (m); 2.7 (s, 3H); 3.2 (t, 2H); 4.1 (q, 2H) | Presence of alkyl chain, N-methyl, and ethyl linker protons. |

| ¹³C | 1D NMR | 14, 22-32, 35, 50, 65-70 | Confirmation of the complete carbon framework. |

| ³¹P | 1D NMR | -2 to +2 | Confirmation of the phosphate ester group and its oxidation state. tandfonline.com |

| ¹H-¹H | COSY | Cross-peaks | Connectivity of protons within the decyl and ethyl fragments. |

| ¹H-¹³C | HSQC/HMBC | Cross-peaks | C-H connectivity and long-range correlations to link fragments. |

| ¹H-¹H | NOESY | Cross-peaks | Through-space proximity of protons, providing conformational data. nih.gov |

Theoretical and Computational Investigations of Decyl 2 Methylamino Ethyl Phosphate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are indispensable for elucidating the fundamental electronic properties and reaction mechanisms of molecules at the atomic level. For Decyl 2-(methylamino)ethyl phosphate (B84403), these studies would focus on the distribution of electrons, the nature of chemical bonds, and the energetic pathways of reactions involving the phosphate group.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. Applying DFT to Decyl 2-(methylamino)ethyl phosphate would allow for the calculation of numerous molecular properties that govern its chemical behavior.

The primary focus of a DFT analysis would be the charge distribution across the molecule. The phosphate group is inherently polar, with the phosphoryl oxygen atom possessing a significant partial negative charge. This negative charge is crucial for the molecule's interaction with cations and polar solvents. The nitrogen atom of the methylamino group can be protonated, leading to a positive charge that would significantly alter the electrostatic potential of the headgroup. The long decyl chain, in contrast, is nonpolar and electron-rich, contributing to the molecule's hydrophobic character.

DFT calculations can predict key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. For a molecule like this compound, the HOMO is likely to be localized on the electron-rich phosphate oxygen atoms, while the LUMO may be distributed across the P-O bonds, indicating their susceptibility to nucleophilic attack. DFT studies on similar di-n-alkyl phosphine (B1218219) oxides have shown that the basicity of the phosphoryl oxygen is directly correlated with the molecule's extraction ability for metal ions, a property influenced by the electronic effects of the alkyl chains. researchgate.net

Table 1: Predicted Electronic Properties of this compound via DFT (Note: These are theoretical values based on typical findings for similar organophosphate compounds and would require specific calculations for verification.)

| Property | Predicted Value (Neutral) | Predicted Value (Protonated Amine) | Significance |

| Dipole Moment | High | Very High | Indicates strong interaction with polar solvents and surfaces. |

| HOMO Energy | ~ -6.5 eV | ~ -7.2 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ +1.0 eV | ~ +0.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 7.5 eV | ~ 7.7 eV | Indicator of chemical stability; a large gap suggests high stability. |

| Mulliken Charge on P | ~ +1.2 | ~ +1.3 | Indicates the electrophilic nature of the phosphorus atom. |

| Mulliken Charge on N | ~ -0.8 | ~ +0.1 | Shows the significant change in charge upon protonation. |

These predicted properties underscore the dual nature of the molecule: a reactive, polar headgroup attached to a stable, nonpolar tail. The protonation state of the methylamino group is expected to be a critical factor modulating these electronic properties.

Computational Analysis of Phosphoryl Group Transfer Mechanisms

Phosphoryl group transfer is a fundamental reaction in biochemistry and a key aspect of the reactivity of phosphate esters. nih.gov Computational studies, particularly those using DFT, can map the potential energy surface of such reactions, identifying transition states and intermediates to elucidate the reaction mechanism. libretexts.org

The transfer of the decyl phosphate group from the 2-(methylamino)ethyl moiety to a nucleophile (e.g., a water or hydroxyl group) would likely proceed through a pentavalent phosphorane transition state, characteristic of an SN2-type reaction at the phosphorus center. libretexts.org The mechanism can be either associative, where bond formation with the incoming nucleophile is advanced, or dissociative, where the bond to the leaving group is substantially broken in the transition state. researchgate.net For phosphate monoesters, the reaction mechanism is often described as having a "dissociative" or "metaphosphate-like" transition state. nih.gov

A computational analysis would involve modeling the reaction pathway:

Reactant Complex: The initial state with the this compound molecule and the attacking nucleophile.

Transition State: A high-energy, transient structure where the phosphorus atom is coordinated to both the incoming nucleophile and the leaving group (the 2-(methylamino)ethanol (B44016) moiety). The geometry around the phosphorus atom would be trigonal bipyramidal.

Product Complex: The final state where the decyl phosphate group has been transferred to the nucleophile.

The calculated activation energy (the energy difference between the reactant complex and the transition state) would determine the reaction rate. The presence of the protonated methylamino group would likely influence this process by electrostatically stabilizing the developing negative charge on the phosphate oxygen atoms in the transition state, potentially lowering the activation barrier.

Molecular Dynamics Simulations of Interfacial and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in condensed phases. nih.gov For an amphiphilic molecule like this compound, MD simulations can provide detailed insights into its self-assembly in solution and its behavior at interfaces, such as the air-water or oil-water interface. researchgate.net

In an aqueous environment, these molecules are expected to self-assemble to minimize the unfavorable contact between their hydrophobic decyl tails and water. MD simulations can model this process, showing the spontaneous formation of aggregates like micelles or bilayers. researchgate.netsemanticscholar.org In a typical simulation, the phosphate and methylamino groups would form the hydrophilic exterior of the micelle, interacting with water molecules, while the decyl chains would pack into the hydrophobic core. ualberta.ca The size and shape of these aggregates would depend on factors like concentration, temperature, and the pH of the solution, which affects the protonation state of the amino group. researchgate.net

At an interface, MD simulations would reveal the preferred orientation of the molecules. At an air-water interface, for instance, the hydrophilic headgroups would be solvated in the water phase, while the hydrophobic decyl tails would extend into the air. nih.gov This orientation leads to a reduction in the surface tension of the water.

Table 2: Predicted Behavior of this compound in MD Simulations

| Environment | Predicted Behavior | Key Driving Forces |

| Dilute Aqueous Solution | Molecules exist as solvated monomers. | Hydrophilic and hydrophobic interactions with water. |

| Aqueous Solution (above CMC*) | Spontaneous formation of spherical or cylindrical micelles. | Hydrophobic effect driving the aggregation of decyl tails. |

| Air-Water Interface | Forms a monolayer with headgroups in water and tails in the air. | Minimization of interfacial energy. |

| Oil-Water Interface | Forms a monolayer with headgroups in water and tails in oil. | Amphiphilic nature of the molecule. |

*CMC: Critical Micelle Concentration

Predictive Modeling of Molecular Interactions within Complex Environments

Beyond simple solutions and interfaces, computational models can predict how this compound might interact within more complex environments, such as with biological membranes or proteins. nih.gov These predictive models often use a combination of molecular dynamics, docking, and machine learning techniques. whiterose.ac.uknih.gov

Given its structural similarity to phospholipids (B1166683), this compound could be expected to insert into lipid bilayers. Predictive models could simulate this insertion process and determine its effect on membrane properties like fluidity and thickness. The charged headgroup would likely interact with the polar headgroups of membrane lipids, while the decyl tail would embed within the hydrophobic core.

Furthermore, algorithms designed to predict protein-lipid interactions could be employed to identify potential binding sites for this compound on protein surfaces. nih.govproquest.com Such models often analyze protein surface features like hydrophobicity, electrostatic potential, and the presence of specific binding motifs. The phosphate group might interact with positively charged amino acid residues like arginine and lysine, while the decyl chain could bind to hydrophobic pockets on the protein surface. Computational approaches are increasingly used to screen and design lipid-based nanocarriers for various applications, and similar methods could be applied to understand the potential roles of this molecule in such systems. nih.gov

No scientific research data is publicly available for "this compound" concerning its interfacial and supramolecular behavior.

Following a thorough and extensive search of scientific databases and literature, no research articles, data tables, or detailed findings could be located for the specific chemical compound "this compound" within the detailed scope of the requested article outline.

The search for information on its self-assembly characteristics, micellization thermodynamics, synergistic interactions with other surfactants, adsorption properties, and its role in dissipative self-assembly systems did not yield any relevant results for this particular molecule. While research exists for related amphiphilic phosphate compounds, the explicit focus on "this compound" as stipulated in the instructions prevents the inclusion of data from these chemically distinct substances.

Therefore, it is not possible to generate the requested scientific article with accurate, specific, and verifiable information for the following sections and subsections:

Interfacial and Supramolecular Behavior in Aqueous and Biomimetic Systems4.1. Self-Assembly Characteristics and Micellization Thermodynamics 4.2. Synergistic Interactions in Mixed Surfactant Systems 4.2.1. Binary System Studies with Anionic and Amphoteric Surfactants 4.2.2. Influence of Environmental Factors on Mixed Micelle Formation 4.3. Adsorption Properties at Interfaces and Membrane Mimics 4.4. Decyl 2-(methylamino)ethyl phosphate (B84403) in Dissipative Self-Assembly Systems Research

Without any foundational research data, the creation of an informative and scientifically accurate article strictly adhering to the provided outline is unachievable.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on "Decyl 2-(methylamino)ethyl phosphate" corresponding to the detailed outline provided. While the concepts outlined are standard areas of investigation in chemical biology and membrane science, specific studies employing this particular compound in these contexts could not be located.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as no research findings, data tables, or detailed discussions on "this compound" are available in the public domain for the following topics:

Interactions with Biological Membrane Systems:

Its use as a phospholipid analog for membrane dynamics.

Its application in probing transbilayer lipid movement (flip-flop).

Its role in studies on membrane fusion and lipid transfer processes.

Its utility in the reconstitution of membrane proteins for structural and functional studies.

Engagement with Enzymatic and Protein Systems:

Its application in mechanistic studies of enzyme inhibition.

To fulfill the request accurately, peer-reviewed studies with specific experimental data on "this compound" would be required. Such sources were not identified in the search results. Information on analogous or similarly named compounds, such as 10-(octyloxy) decyl-2-(trimethylammonium) ethyl phosphate, exists but cannot be used as it would violate the strict requirement to focus solely on the specified chemical compound.

Investigations of Biological Interactions and Mechanistic Chemical Biology

Engagement with Enzymatic and Protein Systems

Research into Protein-Ligand Binding and Conformational Changes

Currently, there is no specific research detailing the binding of Decyl 2-(methylamino)ethyl phosphate (B84403) to proteins or any subsequent conformational changes. Research in this area would typically involve biophysical techniques to determine binding affinity and structural biology methods to understand interaction sites.

Hypothetical research could explore its binding to proteins with phosphate-binding pockets or lipid-binding domains, given its amphiphilic nature. Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be employed to quantify binding constants (K_d), enthalpy (ΔH), and entropy (ΔS) changes.

Table 1: Hypothetical Binding Affinity Data for Decyl 2-(methylamino)ethyl phosphate with Target Protein X

| Technique | Binding Affinity (K_d) | Enthalpy Change (ΔH) | Entropy Change (ΔS) |

|---|---|---|---|

| ITC | Data Not Available | Data Not Available | Data Not Available |

To study conformational changes, methods like X-ray crystallography or cryo-electron microscopy would be used to compare the protein's structure before and after ligand binding. Spectroscopic methods like circular dichroism could detect secondary structure alterations. nih.govnih.gov

Exploration as a Mimetic in Biochemical Pathways Research

Design and Investigation of Metabolite Analogues

This compound contains a phosphate group analogous to endogenous signaling molecules like lysophosphatidic acid or sphingosine-1-phosphate. Its structure, featuring a phosphate head group, an amino function, and a long alkyl chain, makes it a candidate for investigation as a structural mimetic of lipid signaling molecules. Research would focus on its ability to compete with natural ligands for enzyme active sites or receptor binding sites. tandfonline.com

Impact on Cellular Signaling Pathways (Mechanistic Aspects)

No studies have been published on the specific effects of this compound on cellular signaling. Organophosphorus compounds, in general, are known to interact with various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. mdpi.com Research would need to determine if this specific compound could activate or inhibit kinases, phosphatases, or G-protein coupled receptors involved in cell growth, differentiation, or apoptosis. nih.gov The presence of the decyl chain could facilitate membrane interaction, potentially localizing its effects to membrane-associated signaling complexes. researchgate.net

Interactions with Crystalline Biological Analogues and Biomimetic Interfaces

Studies on Interaction with Hydroxyapatite (B223615) and Related Biomineral Systems

There is no direct research on the interaction between this compound and hydroxyapatite [Ca_5(PO_4)_3(OH)], the primary mineral component of bone and teeth. However, studies on similar long-chain alkyl phosphates, such as dodecyl phosphate, have demonstrated a strong affinity for hydroxyapatite surfaces. nih.gov The phosphate headgroup is crucial for this binding. nih.gov Research has shown that functional monomers like 10-methacryloyloxydecyl dihydrogen phosphate (MDP) can chemically interact with hydroxyapatite, leading to the formation of stable MDP-calcium salts on the surface. nih.gov

It is hypothesized that this compound would similarly adsorb onto hydroxyapatite, with the phosphate group chelating calcium ions at the surface. The decyl chain would then form a hydrophobic layer oriented away from the mineral surface.

Table 2: Comparative Adsorption Characteristics of Alkyl Phosphates on Hydroxyapatite

| Compound | Adsorption Affinity | Desorption by Water | Reference |

|---|---|---|---|

| Dodecyl Phosphate | High | Low | nih.gov |

| 10-MDP | High (Chemical Interaction) | Low | nih.gov |

Mechanistic Aspects of Surface Adhesion and Polymerization at Interfaces

The mechanisms of surface adhesion for this compound have not been investigated. For related phosphate esters, adhesion to mineral surfaces like hydroxyapatite is driven by the strong ionic interaction between the phosphate anion and surface calcium cations. nih.gov In some functionalized phosphate esters, such as bis[2-(methacryloyloxy) ethyl] phosphate (BMEP), this interaction with hydroxyapatite can even promote polymerization at the interface. nih.gov

For this compound, research would need to explore whether the adsorbed molecules self-assemble into organized monolayers or multilayers on surfaces. The presence of the methylamino group could introduce additional hydrogen bonding capabilities, potentially influencing the packing and stability of the adsorbed layer. Techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance (QCM) would be essential to probe these interfacial phenomena.

Advanced Analytical and Biophysical Methodologies for Characterization of Interactions

High-Resolution Mass Spectrometry for Molecular Characterization in Biological Contexts

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise mass determination and structural elucidation of molecules. In a biological context, HRMS could be used to identify and quantify Decyl 2-(methylamino)ethyl phosphate (B84403) within complex mixtures such as cell lysates or lipid extracts. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzers would enable the determination of the compound's elemental composition with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to provide structural information, confirming the connectivity of the decyl chain, the phosphate group, and the methylamino-ethyl headgroup. While this methodology is standard for many organophosphate compounds, specific fragmentation patterns and mass spectra for Decyl 2-(methylamino)ethyl phosphate are not documented in available scientific literature.

Chromatographic and Electrophoretic Techniques for Complex Mixture Analysis

To study this compound in biological samples, it would first need to be separated from other components. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, would be a suitable method for its separation and quantification. A C18 column could be employed with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, likely with an acidic modifier to protonate the amine group. Detection could be achieved using a charged aerosol detector (CAD), an evaporative light scattering detector (ELSD), or by coupling the HPLC system to a mass spectrometer (LC-MS).

Capillary electrophoresis (CE) is another high-resolution separation technique that could be applied, particularly given the charged nature of the phosphate and amine groups. The separation in CE is based on the electrophoretic mobility of the analyte in an electric field, which is influenced by its charge-to-size ratio. While methods for the separation of various phospholipids (B1166683) by CE have been developed, no specific protocols for this compound have been published.

Advanced Imaging Modalities for Spatiotemporal Dynamics in Lipid Systems

To visualize the interaction and distribution of this compound within lipid systems, such as liposomes or supported lipid bilayers, advanced imaging techniques would be indispensable. This would typically require the synthesis of a fluorescently labeled version of the compound. Confocal fluorescence microscopy could then be used to observe its localization and potential to induce changes in membrane morphology, such as the formation of domains or non-lamellar structures. Super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy or photoactivated localization microscopy (PALM), could provide even greater detail, potentially revealing interactions with specific lipid species or proteins at the nanoscale. However, no such imaging studies involving this compound have been reported.

Real-Time Spectroscopy for Kinetic and Mechanistic Elucidation (e.g., Fluorescence Recovery After Photobleaching - FRAP)

Fluorescence Recovery After Photobleaching (FRAP) is a powerful technique to study the lateral diffusion dynamics of molecules within membranes. If a fluorescently tagged analog of this compound were incorporated into a model lipid membrane, FRAP could be used to measure its diffusion coefficient. This would provide insights into how the compound affects membrane fluidity and its own mobility within the bilayer. By photobleaching a small region of the membrane and monitoring the rate of fluorescence recovery as unbleached molecules diffuse into the area, one can calculate the mobile fraction and diffusion coefficient. This data would be crucial for understanding the kinetics of its interaction with and movement within lipid environments. As with the other techniques, no FRAP studies specifically investigating this compound are available in the scientific literature.

Future Research Directions and Theoretical Perspectives

Development of Novel Phosphate (B84403) Ester-Based Probes for Chemical Biology

The development of molecular probes is a cornerstone of chemical biology, enabling the study of biological processes in their native environment. acs.org Phosphate esters are central to numerous cellular functions, making them ideal targets for probe design. acs.org Future research could focus on modifying the Decyl 2-(methylamino)ethyl phosphate scaffold to create novel probes for interrogating biological systems.

One promising direction is the design of probes to study enzyme activity, particularly phosphatases, which play critical roles in signal transduction. By incorporating a reporter group, such as a fluorophore or a chromophore, into the molecule, researchers could create turn-on sensors that signal an enzymatic dephosphorylation event. mdpi.com For example, the decyl chain could act as an anchor to localize the probe within specific cellular membranes, allowing for the spatial and temporal tracking of phosphatase activity in complex biological environments.

Another avenue involves using the compound as a basis for activity-based protein profiling (ABPP) probes. These probes could be designed to covalently bind to the active sites of specific phosphate-processing enzymes, enabling their identification, and characterization within the proteome. acs.org

Potential research pathways for developing probes based on the this compound structure are outlined in the table below.

| Probe Type | Potential Modification | Target Application | Investigative Technique |

| Enzyme Activity Probe | Conjugation of a fluorophore (e.g., resorufin) via a self-immolative linker to the phosphate group. mdpi.com | Real-time monitoring of phosphatase activity in living cells. mdpi.com | Fluorescence Microscopy, Flow Cytometry |

| Membrane Dynamics Probe | Incorporation of an environmentally sensitive dye (e.g., Laurdan) into the decyl chain. | Studying changes in lipid bilayer properties such as fluidity and phase transitions. | Spectrofluorometry, Confocal Microscopy |

| Protein Interaction Probe | Attachment of a photo-crosslinking group and a bio-orthogonal handle (e.g., an alkyne or azide). | Identifying binding partners (proteins, lipids) in cellular membranes. | Proteomics, Mass Spectrometry |

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The hydrolysis of phosphate esters is a fundamental reaction in biology, yet its precise mechanism has been a subject of extensive debate. acs.orgrsc.org Future research on this compound would benefit significantly from an integrated approach that combines computational modeling with experimental validation to provide a deeper mechanistic understanding.

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for exploring reaction pathways that are often inaccessible to direct experimental observation. acs.orgnih.gov These studies can elucidate the transition states and intermediates involved in the hydrolysis of the phosphate ester bond. rsc.org Key questions to address include whether the reaction proceeds through a dissociative (metaphosphate-like) or associative (phosphorane-like) mechanism, and how the surrounding solvent molecules or enzymatic active sites influence this pathway. acs.orgrsc.org The competition between solvent-assisted and substrate-assisted mechanisms is another critical area where computational studies can provide significant insight. acs.org

Experimental techniques can then be used to validate and refine these computational models. Kinetic isotope effect (KIE) studies, for example, provide detailed information about the bonding environment at the transition state. acs.org By comparing experimentally measured KIEs with values calculated from different computational models, researchers can distinguish between competing mechanistic hypotheses. acs.org

| Approach | Technique/Method | Research Question | Expected Outcome |

| Computational | Density Functional Theory (DFT) | What is the preferred transition state geometry for hydrolysis (associative vs. dissociative)? acs.org | Detailed energy profiles and geometries of reactants, transition states, and products. |

| Computational | Molecular Dynamics (MD) | How does the decyl chain's interaction with a lipid bilayer affect the accessibility and hydrolysis of the phosphate group? | Atomistic-level view of the compound's orientation and dynamics within a membrane. rsc.org |

| Experimental | Kinetic Isotope Effect (KIE) Analysis | Is bond cleavage to the leaving group advanced or minimal at the transition state? acs.org | Quantitative data to validate or refute computationally predicted transition state structures. acs.org |

| Experimental | NMR Spectroscopy | How does pH affect the protonation state of the phosphate and amino groups and influence reactivity? | Determination of pKa values and structural changes as a function of pH. |

Advancing the Understanding of Phosphate Group Functionality in Biological Systems

The phosphate group is ubiquitous in biology, playing crucial roles in energy transfer (ATP), genetic information storage (DNA/RNA), and cellular structure (phospholipids). wikipedia.orgquora.comlibretexts.org Studying synthetic analogues like this compound can provide valuable insights into the fundamental physicochemical properties of the phosphate group that enable these diverse functions.

The ionic nature of the phosphate group at physiological pH is critical for retaining molecules within a cell membrane and for stabilizing structures against hydrolysis. nih.gov The presence of both a long alkyl chain and a charged headgroup in this compound makes it an excellent model system for studying interactions at the membrane-water interface. Research could explore how this molecule self-assembles in aqueous solution and how it incorporates into and affects the properties of lipid bilayers.

Furthermore, the phosphate group is an effective site for coordinating with metal ions and participating in non-covalent interactions, such as hydrogen bonding. bohrium.com Future studies could investigate how the coordination of biologically relevant cations (e.g., Mg²⁺, Ca²⁺) to the phosphate headgroup influences the molecule's conformation, aggregation behavior, and reactivity. This could provide a deeper understanding of how metal ions modulate the function of natural phospholipids (B1166683) and other phosphate-containing biomolecules. bohrium.com

Potential for Rational Design of Bio-active Phosphate Analogues for Research Purposes

A thorough understanding of the structure-property relationships of this compound would pave the way for the rational design of novel, bioactive analogues for specific research applications. By systematically modifying its chemical structure, researchers could fine-tune its properties to create tools for modulating biological systems or materials with specific functionalities. rsc.org

For instance, altering the length and saturation of the alkyl chain could be used to control the compound's solubility and its partitioning into different cellular membranes. researchgate.net Modifying the substitution on the amino group could change the headgroup's charge and hydrogen-bonding capacity, thereby influencing its interactions with proteins and other biomolecules.

One exciting possibility is the development of phosphate-based materials for biomedical applications, inspired by research on bioactive glasses. researchgate.netnih.gov While structurally different, the principles of tuning composition to control dissolution rates and bioactivity are relevant. rsc.org Analogues of this compound could be designed to self-assemble into nanostructures, such as micelles or vesicles, for use as drug delivery vehicles. The rate of release could potentially be controlled by the rate of enzymatic or chemical hydrolysis of the phosphate ester bond.

| Design Strategy | Structural Modification | Target Property/Application | Rationale |

| Tune Hydrophobicity | Vary length of the alkyl chain (e.g., from C8 to C16). | Control membrane partitioning and critical micelle concentration. | Shorter chains increase water solubility; longer chains enhance membrane affinity. researchgate.net |

| Modulate Headgroup Charge | Replace the methylamino group with a trimethylammonio (quaternary amine) group. | Create a permanently cationic headgroup, altering electrostatic interactions. | A quaternary amine remains positively charged across all pH ranges, unlike a secondary amine. |

| Control Hydrolytic Stability | Introduce electron-withdrawing or -donating groups near the phosphate ester. | Increase or decrease the rate of hydrolysis for controlled release applications. | Electronic effects can stabilize or destabilize the transition state of hydrolysis. |

| Introduce Biocompatibility | Synthesize calcium or magnesium salts of the phosphate monoester. | Develop materials that can interact with biological fluids and potentially promote apatite formation. researchgate.net | Bioactive materials often leverage phosphate and calcium chemistry to integrate with bone tissue. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.